5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride - 1245642-99-2

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Catalog Number: EVT-3183501
CAS Number: 1245642-99-2
Molecular Formula: C9H10Cl3N
Molecular Weight: 238.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The mechanism of action is primarily discussed in the context of the derivatives, not the base compound. These derivatives, specifically those with a 2-carboxy and 4-amido substitution pattern, act as antagonists at the glycine-binding site of the NMDA receptor [, ].

  • Stereoselectivity: The (2S,4R) stereoisomer of these derivatives exhibits significantly higher affinity for the glycine site compared to other stereoisomers, indicating specific stereochemical requirements for binding [].

Applications (as a Research Tool)

  • Investigating NMDA Receptor Pharmacology: These compounds have been valuable tools for studying the structure-activity relationships of the glycine-binding site of NMDA receptors []. They have helped in understanding the binding requirements and the development of more selective NMDA receptor antagonists.
  • Studying NMDA Receptor-Mediated Synaptic Transmission: The ability of these derivatives to selectively block NMDA receptor-mediated synaptic transmission in the spinal cord has been demonstrated []. This property makes them useful tools for investigating the role of NMDA receptors in various neurological processes.
  • Developing Potential Therapeutics: While not directly addressed in the provided papers, the potent NMDA receptor antagonist activity of these derivatives suggests their potential as therapeutic agents for neurological disorders associated with NMDA receptor dysfunction, such as Alzheimer's disease, Parkinson's disease, and stroke [].

(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H,5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride trihydrate (SM-18400)

Compound Description: SM-18400 is a potent and selective antagonist of the glycine binding site of the NMDA receptor. [] It exhibited significant suppression of NMDA receptor-mediated polysynaptic reflex (PSR) activity in isolated neonatal rat spinal cords. [] This effect was concentration-dependent and reversible, with D-serine, a glycine site agonist, effectively antagonizing SM-18400's inhibitory action. []

trans-5,7-Dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Compound Description: This compound is a potent antagonist of the NMDA receptor's glycine binding site, demonstrating a Ki of 12 nM in pig cortical membrane assays using [3H]MDL-105,519. [] It has been investigated as a potential positron emission tomography (PET) ligand for visualizing glutamatergic neurotransmission in vivo. []

Relevance: This compound is structurally related to 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride through the shared 5,7-dichloro-1,2,3,4-tetrahydroquinoline core structure. The presence of the 2-carboxylic acid and the elaborate 4-ureido substituent in the related compound contributes to its high affinity for the NMDA receptor's glycine site. []

(S)-Lifitegrast (LFT)

Compound Description: (S)-Lifitegrast (LFT) is an integrin antagonist approved for treating dry eye disease. [] While not directly interacting with NMDA receptors, its synthesis involves using 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl chloride as a starting material. []

trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3, 4-tetrahydroquinoline (Compound 35)

Compound Description: Compound 35 exhibits high potency as an NMDA receptor antagonist, specifically targeting the glycine binding site with an IC50 of 7.4 nM against [3H]glycine binding. [] This compound is a derivative of 5,7-dichlorokynurenic acid and represents a significant advancement in developing potent NMDA receptor antagonists. []

Relevance: Compound 35 shares a close structural resemblance with 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride. The key difference lies in the presence of the 2-carboxy and 4-[[(phenylamino)carbonyl]amino] substituents in Compound 35. These modifications are crucial for its high affinity for the NMDA receptor's glycine binding site. []

(±)-4-(trans)-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline (L-689,560)

Compound Description: L-689,560 acts as a highly selective antagonist for the glycine site of the NMDA receptor. [] Its binding characteristics have been extensively studied in rat brain membranes, revealing a Kd of 2.97 nM and a Bmax comparable to that of glycine. [] This suggests that L-689,560 competes directly with glycine for binding. []

Relevance: This compound exhibits a strong structural similarity to 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride, sharing the 5,7-dichloro-1,2,3,4-tetrahydroquinoline core. The presence of the 2-carboxy and 4-phenylaminocarbonylamino substituents in L-689,560 are essential for its specific and potent antagonistic activity at the NMDA receptor's glycine site. []

5,7-Dichloro-2,3-dihydrokynurenic acid

Compound Description: This compound represents an intermediary structure in the development of NMDA receptor antagonists derived from kynurenic acid. [] Although it exhibits reduced potency compared to the parent kynurenic acid derivatives, likely due to conformational changes, it highlights the exploration of structural modifications for optimizing activity. []

trans-4-Acetic acid derivative of 5,7-Dichloro-2,3-dihydrokynurenic acid

Compound Description: This derivative of 5,7-dichloro-2,3-dihydrokynurenic acid demonstrates significant improvements in potency and stereoselectivity compared to its parent compound. [] This suggests that incorporating a trans-4-acetic acid substituent enhances binding affinity and selectivity for the NMDA receptor, offering valuable insights for designing more effective antagonists. []

7-Chloro-4-hydroxy-3-(3-phenoxy)phenylquinolin-2-(1H)-one

Compound Description: This compound acts as an antagonist at the glycine site of the NMDA receptor. [] It was one of the compounds tested on recombinant human NMDA receptors, providing insights into the pharmacological profiles of different NMDA receptor subtypes. []

Relevance: Although lacking the fully saturated tetrahydroquinoline ring system, 7-Chloro-4-hydroxy-3-(3-phenoxy)phenylquinolin-2-(1H)-one retains the core quinoline structure with chlorine substitution at the 7-position, similar to 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride. This structural similarity, along with its confirmed activity as a glycine site antagonist, emphasizes the importance of the quinoline moiety in targeting NMDA receptors. []

E-4-(4-Acetylamino-phenylcarbamoyl methylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-1-carboxylic acid (+) -enantiomer

Compound Description: This compound, along with its salts, has been identified as a potential excitatory amino acid antagonist. [] Its development highlights the ongoing research into exploring and expanding the therapeutic potential of compounds containing the 5,7-dichloro-1,2,3,4-tetrahydroquinoline core. []

Relevance: This compound shares a direct structural relationship with 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride, possessing the same core structure. The addition of a 1-carboxylic acid group and a 4-(4-acetylamino-phenylcarbamoyl methylene) substituent in the related compound likely contributes to its excitatory amino acid antagonist properties. []

Properties

CAS Number

1245642-99-2

Product Name

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride

Molecular Formula

C9H10Cl3N

Molecular Weight

238.5

InChI

InChI=1S/C9H9Cl2N.ClH/c10-6-4-8(11)7-2-1-3-12-9(7)5-6;/h4-5,12H,1-3H2;1H

InChI Key

MXFYPHDGIYFOEF-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2Cl)Cl)NC1.Cl

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)Cl)NC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.